molecular formula C23H27BO3 B3325772 [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid CAS No. 221137-01-5

[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid

Cat. No.: B3325772
CAS No.: 221137-01-5
M. Wt: 362.3 g/mol
InChI Key: VCLDLHAMOGSBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an adamantane group at the 3-position and a benzyloxy group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to the unique properties imparted by adamantane, such as metabolic stability and enhanced membrane permeability .

Properties

IUPAC Name

[3-(1-adamantyl)-4-phenylmethoxyphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BO3/c25-24(26)20-6-7-22(27-15-16-4-2-1-3-5-16)21(11-20)23-12-17-8-18(13-23)10-19(9-17)14-23/h1-7,11,17-19,25-26H,8-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLDLHAMOGSBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane group is introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Benzyloxy Group: The benzyloxy group is added via a nucleophilic substitution reaction.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group.

    Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: The major product is often a benzoic acid derivative.

    Reduction: The major product is a boronate ester.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Recent studies have indicated that compounds similar to [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid can inhibit the M2 proton channel of influenza viruses. This mechanism is crucial for preventing viral replication, especially in drug-resistant strains of influenza A and B viruses. The ability to modulate the activity of these channels positions this compound as a potential candidate for antiviral drug development, particularly against resistant viral strains .

2. Antitubercular Agents
The structural characteristics of boronic acids have been leveraged in the design of antitubercular agents. Compounds with similar frameworks have shown promising results against multidrug-resistant tuberculosis (MDR-TB). The incorporation of adamantane moieties enhances the pharmacological profile, potentially increasing efficacy against resistant strains .

Organic Synthesis Applications

1. Suzuki Coupling Reactions
[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid serves as an effective coupling partner in Suzuki-Miyaura reactions, which are pivotal for constructing biaryl compounds. This reaction is widely utilized in pharmaceutical chemistry for synthesizing complex organic molecules. The unique structural features of this boronic acid facilitate efficient coupling reactions, thus broadening its applicability in synthetic organic chemistry .

2. Building Block for Complex Molecules
The versatile reactivity of boronic acids allows them to act as key intermediates in the synthesis of various biologically active compounds. The presence of both adamantane and benzyloxy groups enhances its utility as a building block for constructing more complex molecular architectures, which can be tailored for specific biological activities .

Case Study 1: Influenza Virus Inhibition

A study focused on the inhibition of influenza virus M2 channels demonstrated that derivatives of boronic acids could effectively reduce viral replication rates. The research highlighted the importance of structural modifications, such as those found in [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid, which were essential for enhancing antiviral potency against resistant strains .

Case Study 2: Antitubercular Activity

In vitro testing revealed that certain boronic acid derivatives exhibited significant activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. The modifications present in [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid contributed to its effectiveness, suggesting potential pathways for developing new antitubercular therapies .

Mechanism of Action

The mechanism of action of [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as a molecular probe and in drug delivery systems. The compound targets specific molecular pathways, such as glycoprotein interactions, by binding to diol-containing molecules .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues with Adamantane Substitutions

[4-(Adamantan-1-yl)phenyl]boronic Acid
  • Structure : Adamantane at the 4-position of the phenyl ring.
  • Key Differences: Substitution Position: The adamantane group at the para position (vs. Electronic Effects: The para substitution may reduce steric strain, enhancing reactivity with aryl halides compared to the meta-substituted target compound.
  • Molecular Weight : 286.17 g/mol (C17H23BO3) for the methoxy variant; benzyloxy substitution increases molecular weight significantly .
(3-(Adamantan-1-yl)-4-methoxyphenyl)boronic Acid
  • Structure : Methoxy group replaces benzyloxy at the 4-position.
  • Key Differences :
    • Polarity : Methoxy is less lipophilic (logP ≈ 2.1) than benzyloxy (logP ≈ 3.5), influencing solubility and bioavailability.
    • Synthetic Accessibility : Methoxy groups are easier to introduce via alkylation, whereas benzyloxy requires protective-group strategies .
  • Similarity Score : 0.88 compared to benzyloxy variants, highlighting functional group impact on properties .

Analogues with Benzyloxy Substitutions

(3-(Benzyloxy)phenyl)boronic Acid (CAS 156682-54-1)
  • Structure : Lacks adamantane; benzyloxy at the 3-position.
  • Key Differences :
    • Lipophilicity : Absence of adamantane reduces logP by ~1.5 units, improving aqueous solubility.
    • Bioactivity : Adamantane-free derivatives may lack specificity for hydrophobic enzyme pockets (e.g., proteasome inhibition) .
  • Similarity Score : 0.85 vs. adamantane-containing variants, emphasizing the role of bulky substituents .
(4-(Benzyloxy)phenyl)boronic Acid
  • Structure : Benzyloxy at the para position.
  • Key Differences :
    • Reactivity : Para-substituted boronic acids typically exhibit higher cross-coupling efficiency due to reduced steric hindrance.
    • Thermal Stability : Benzyloxy at para may enhance stability compared to meta-substituted analogs .

Analogues with Mixed Functional Groups

(3-(Benzyloxy)-5-(trifluoromethoxy)phenyl)boronic Acid
  • Structure : Additional trifluoromethoxy group at the 5-position.
  • Key Differences :
    • Electronic Effects : The electron-withdrawing trifluoromethoxy group (-OCF3) decreases electron density at the boronic acid, altering reactivity in nucleophilic substitutions.
    • Solubility : Polar trifluoromethoxy group counterbalances benzyloxy lipophilicity, improving solubility in polar solvents .
(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic Acid
  • Structure : Benzyloxy at ortho, trifluoromethoxy at para.
  • Key Differences :
    • Steric Effects : Ortho-substitution creates severe steric hindrance, reducing reaction yields in cross-couplings.
    • Biological Activity : Ortho-substituted derivatives may exhibit unique binding profiles in enzyme inhibition assays .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) logP<sup>a</sup> Similarity Score<sup>b</sup> Key Applications
Target Compound 3-Adamantyl, 4-benzyloxy 344.24 3.5 1.00 Medicinal chemistry, catalysis
[4-(Adamantan-1-yl)phenyl]boronic acid 4-Adamantyl 286.17 2.8 0.87 Suzuki couplings
(3-(Benzyloxy)phenyl)boronic acid 3-Benzyloxy 228.05 2.1 0.85 Polymer synthesis
(3-(Adamantan-1-yl)-4-methoxyphenyl)boronic 3-Adamantyl, 4-methoxy 286.17 2.1 0.88 Drug discovery
(4-(Benzyloxy)phenyl)boronic acid 4-Benzyloxy 228.05 2.3 0.87 Materials science

<sup>a</sup> Estimated using ChemDraw. <sup>b</sup> Tanimoto similarity scores based on structural fingerprints .

Biological Activity

[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's chemical structure is characterized by the presence of an adamantane moiety and a benzyloxy group attached to a phenyl ring, which contributes to its unique biological properties. Its molecular formula is C23H27BO3C_{23}H_{27}BO_3 .

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit various biological activities such as:

  • Antiproliferative Effects : Demonstrated activity against several cancer cell lines.
  • Apoptosis Induction : Ability to trigger programmed cell death in cancerous cells.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in tumor progression.

Antiproliferative Activity

The antiproliferative effects of [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid were evaluated using different cancer cell lines. The compound showed significant cytotoxicity, with varying IC50 values depending on the specific cell line tested.

Table 1: Antiproliferative Activity of [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)18.76Induction of apoptosis
A2780 (Ovarian)12.34Cell cycle arrest at G2/M phase
DLD-1 (Colon)5.00Inhibition of cell proliferation

The mechanisms through which [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid exerts its biological effects include:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest, leading to increased apoptosis rates in treated cells.
  • Caspase Activation : It activates caspase-3, a critical enzyme in the apoptosis pathway, as evidenced by flow cytometry assays.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes associated with tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring significantly influence biological activity. For instance:

  • The introduction of electron-withdrawing groups enhances antiproliferative activity.
  • Substituents at the para position were found to be more effective than those at meta or ortho positions.

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeImpact on Activity
ParaFluoroIncreased potency
MetaMethylReduced activity
OrthoHydroxylNo significant effect

Case Studies

Several case studies have documented the efficacy of boronic acid derivatives in clinical settings:

  • Study on Colon Cancer : A study demonstrated that compounds similar to [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid inhibited tumor growth in mouse models with DLD-1 xenografts.
  • Ovarian Cancer Trials : Another study reported that derivatives showed promise in reducing tumor size and number in genetically engineered mice with ovarian cancer.

Q & A

Q. What are the optimal synthetic routes for [3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging boronic acid reactivity. A plausible route includes:

  • Step 1: Bromination of 4-benzyloxyphenol to introduce a halogen at the 3-position.
  • Step 2: Adamantane substitution via Friedel-Crafts alkylation or palladium-catalyzed coupling.
  • Step 3: Boronation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF or DMF under inert conditions .
    Key considerations: Steric hindrance from the adamantane group may necessitate elevated temperatures (80–100°C) and extended reaction times. Purity (>95%) can be confirmed via HPLC or NMR .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical methods:
    • NMR: 1H^1H, 13C^{13}C, and 11B^{11}B NMR to confirm substituent positions and boronic acid integrity.
    • Mass spectrometry (HRMS): Exact mass verification (calculated for C₂₃H₂₇BO₃: 374.20 g/mol).
    • HPLC: Reverse-phase chromatography with UV detection at 254 nm for purity assessment (>97% recommended) .
  • Challenge: Adamantane’s rigidity may complicate crystallization; X-ray diffraction is ideal but requires high-quality single crystals .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) elucidate the electronic and steric effects of the adamantane and benzyloxy groups?

  • Methodology:
    • DFT/B3LYP: Optimize geometry and calculate frontier molecular orbitals (FMOs) to assess reactivity. The adamantane group’s electron-donating effects increase HOMO density on the phenyl ring, enhancing electrophilic substitution at the para position .
    • Vibrational analysis: IR and Raman spectra simulations predict O–B–O bending modes (~650 cm⁻¹) and B–O stretching (~1350 cm⁻¹) .
  • Application: Predict regioselectivity in cross-coupling reactions or interactions with biological targets (e.g., lectins via boronic acid-diol binding) .

Q. What strategies address contradictory data in biological activity assays involving this compound?

  • Case study: Conflicting IC₅₀ values in enzyme inhibition assays may arise from:
    • Solubility issues: Adamantane’s hydrophobicity necessitates DMSO/water co-solvents. Validate solubility via dynamic light scattering (DLS).
    • Assay interference: Boronic acids may chelate metal ions in buffer systems. Use EDTA-free buffers and confirm activity via orthogonal assays (e.g., SPR or ITC) .
  • Recommendation: Replicate results across multiple labs with standardized protocols.

Q. How does steric hindrance from the adamantane group influence reaction kinetics in cross-coupling?

  • Experimental design:
    • Compare coupling rates with/without adamantane using model substrates (e.g., phenylboronic acid vs. adamantane-substituted analogs).
    • Kinetic profiling: Monitor reaction progress via in situ 1H^1H NMR or GC-MS.
  • Findings: Adamantane reduces reaction rates by 30–50% in Suzuki couplings due to restricted access to the palladium catalyst’s active site. Mitigate with bulky ligands (e.g., SPhos) or microwave-assisted heating .

Methodological Notes

  • Synthetic optimization: Use Dean-Stark traps for water-sensitive steps (e.g., boronate ester formation).
  • Theoretical modeling: Validate DFT results with experimental IR/Raman spectra to ensure accuracy .
  • Biological assays: Pre-screen for cytotoxicity (e.g., MTT assay) before functional studies due to potential adamantane-mediated membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.